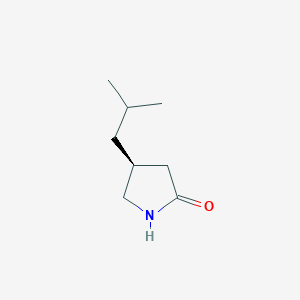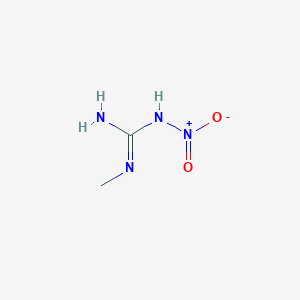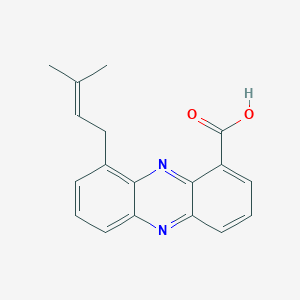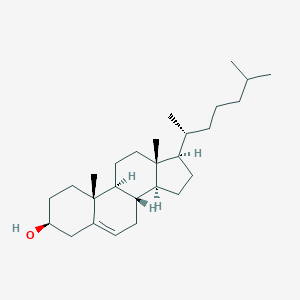![molecular formula C8H15NO2 B058284 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone CAS No. 111479-22-2](/img/structure/B58284.png)
1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone, also known as HMP, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. HMP is a piperidine derivative that has a unique structure, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and monoamine oxidase B (MAO-B) enzymes. COX-2 is an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation and pain. MAO-B is an enzyme that is involved in the breakdown of dopamine, a neurotransmitter that is involved in the regulation of movement and mood.
Biochemical and Physiological Effects
1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to inhibit the activity of MAO-B, which may help to protect dopaminergic neurons from degeneration. 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone has been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone in lab experiments is its high yield of synthesis. 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone has also been shown to have a low toxicity profile, making it a safe compound to work with. However, one limitation of using 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the research of 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone. One direction is to further explore its potential use in the treatment of Parkinson's disease. Another direction is to investigate its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone, which may lead to the development of more effective drugs.
Méthodes De Synthèse
The synthesis of 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone involves the reaction of piperidine with formaldehyde in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone. The yield of 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone synthesis is high, making it an attractive compound for further research.
Applications De Recherche Scientifique
1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone has been extensively studied for its potential use in medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various diseases. 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to inhibit the activity of monoamine oxidase B, an enzyme that is involved in the degeneration of dopaminergic neurons.
Propriétés
Numéro CAS |
111479-22-2 |
|---|---|
Nom du produit |
1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone |
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C8H15NO2/c1-7(11)9-5-3-2-4-8(9)6-10/h8,10H,2-6H2,1H3/t8-/m0/s1 |
Clé InChI |
FJMSUFXIECAXGE-QMMMGPOBSA-N |
SMILES isomérique |
CC(=O)N1CCCC[C@H]1CO |
SMILES |
CC(=O)N1CCCCC1CO |
SMILES canonique |
CC(=O)N1CCCCC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




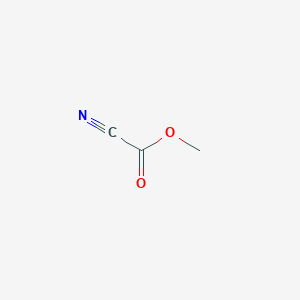


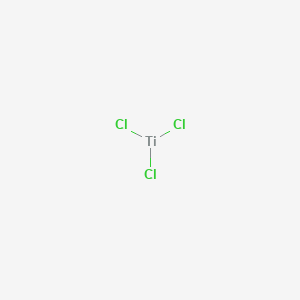

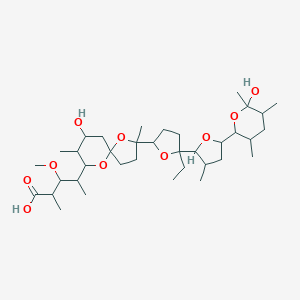
![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)
